

Technical Support Center: Purification of Crude 2-Hydroxynicotinic Acid by Recrystallization

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Compound of Interest

Compound Name: 2-Hydroxynicotinic acid

Cat. No.: B127336

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude **2-hydroxynicotinic acid** via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of **2-hydroxynicotinic acid**.

Problem	Potential Cause	Recommended Solution
Low or No Crystal Formation	<ul style="list-style-type: none">- Excessive Solvent: The concentration of 2-hydroxynicotinic acid is below its saturation point.- Inappropriate Solvent: The chosen solvent is too good at dissolving the compound, even at low temperatures.- Supersaturation: The solution is stable in a supersaturated state and requires a nucleation trigger.	<ul style="list-style-type: none">- Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration of the solute.- Solvent Selection: Re-evaluate the solvent choice. A less effective solvent or a mixed-solvent system may be required. Refer to the solvent solubility data below.- Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the meniscus, or introduce a seed crystal of pure 2-hydroxynicotinic acid.
Oiling Out	<ul style="list-style-type: none">- High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.- Rapid Cooling: Cooling the solution too quickly can cause the solute to come out of solution above its melting point.- Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture.	<ul style="list-style-type: none">- Pre-purification: Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.- Solvent System Adjustment: Add a small amount of a "better" solvent to the hot solution to increase solubility and then cool slowly. Alternatively, select a solvent with a lower boiling point.
Colored Crystals	<ul style="list-style-type: none">- Colored Impurities: The crude material contains colored	<ul style="list-style-type: none">- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution

	byproducts that co-crystallize with the product.	before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. - Multiple Recrystallizations: A second recrystallization may be necessary to achieve a colorless product.
Poor Recovery/Yield	<ul style="list-style-type: none">- Excessive Solvent: Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature Crystallization: Crystals formed during hot filtration, leading to loss of product.- Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve the product.	<ul style="list-style-type: none">- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Efficient Hot Filtration: Ensure the filtration apparatus is pre-heated to prevent crystallization in the funnel.- Use Ice-Cold Rinsing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
Polymorphism	<ul style="list-style-type: none">- Different Crystal Forms: 2-Hydroxynicotinic acid is known to exist in different polymorphic forms, which can be influenced by crystallization conditions.^[1]	<ul style="list-style-type: none">- Control Crystallization Conditions: Carefully control parameters such as solvent, cooling rate, and pH to consistently obtain the desired polymorph. Seeding with the desired polymorph can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of **2-hydroxynicotinic acid**?

A1: Water is a commonly used and effective solvent for the recrystallization of **2-hydroxynicotinic acid**, especially considering its "green" nature.^[1] Ethanol is another suitable option. The choice of solvent depends on the impurity profile. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the solubility data table for guidance.

Q2: How does pH affect the recrystallization of **2-hydroxynicotinic acid** from water?

A2: The pH of the aqueous solution plays a critical role in the crystallization of **2-hydroxynicotinic acid**.^[1] As an amphoteric molecule, its solubility is significantly influenced by pH. At its isoelectric point, the solubility is at a minimum, which is ideal for maximizing crystal yield. Adjusting the pH can be a powerful tool to control the crystallization process.

Q3: My crude **2-hydroxynicotinic acid** is a light yellow powder. Will recrystallization remove the color?

A3: Recrystallization can often remove minor color impurities. If the color persists after one recrystallization, a treatment with activated charcoal in the hot solution before filtration can be effective.

Q4: What are the common impurities in crude **2-hydroxynicotinic acid**?

A4: Common impurities depend on the synthetic route used. If synthesized from nicotinic acid N-oxide, potential impurities include unreacted starting material, 2-chloronicotinic acid, and 6-hydroxynicotinic acid. If other routes are used, impurities could include starting materials like 2-aminonicotinic acid or byproducts from the specific reactions.

Q5: The melting point of my recrystallized product is still broad. What should I do?

A5: A broad melting point range typically indicates the presence of impurities. A second recrystallization is recommended. Ensure that the crystals are thoroughly dried before measuring the melting point, as residual solvent can also depress and broaden the melting point range.

Data Presentation

Solubility of 2-Hydroxynicotinic Acid

Solvent	Temperature (°C)	Solubility (g/100 mL)
Water	15	~0.4
Water	60	Significantly Higher
Ethanol	15	~0.8
Ethanol	60	Significantly Higher

Note: "Significantly Higher" indicates a substantial increase in solubility at elevated temperatures, which is a key characteristic for a good recrystallization solvent. Precise high-temperature solubility data is not readily available in the searched literature.

Physical Properties of 2-Hydroxynicotinic Acid

Property	Value
Molecular Formula	C ₆ H ₅ NO ₃
Molecular Weight	139.11 g/mol
Melting Point	258-261 °C (lit.)
Appearance	White to light yellow powder

Experimental Protocols

Protocol 1: Recrystallization of 2-Hydroxynicotinic Acid from Water

- Dissolution:** In an Erlenmeyer flask, add the crude **2-hydroxynicotinic acid**. Add a minimal amount of distilled water and a boiling chip. Heat the mixture on a hot plate with stirring. Gradually add more hot distilled water until the solid completely dissolves. Avoid adding an excess of water to ensure a good yield.
- Hot Filtration (if necessary):** If there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization using a Mixed-Solvent System (e.g., Ethanol-Water)

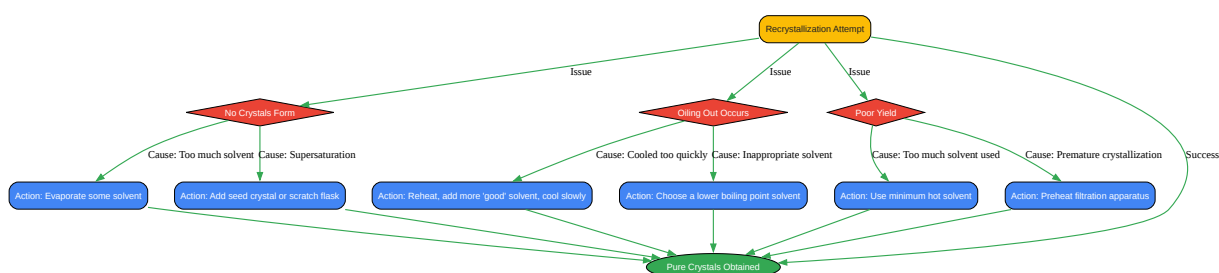
- **Dissolution:** Dissolve the crude **2-hydroxynicotinic acid** in a minimum amount of hot ethanol in an Erlenmeyer flask.
- **Addition of Anti-solvent:** While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
- **Clarification:** Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
- **Isolation and Washing:** Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol-water mixture (in the same ratio as the crystallization solvent).
- **Drying:** Dry the purified crystals.

Mandatory Visualizations



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Caption: Experimental workflow for the recrystallization of **2-hydroxynicotinic acid**.



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Caption: Troubleshooting decision tree for common recrystallization issues.

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References

- 1. 2-Hydroxynicotinic acid CAS#: 609-71-2 [m.chemicalbook.com]
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